molecular formula C16H13F2NO4S B2501393 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid CAS No. 790263-46-6

2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid

Cat. No.: B2501393
CAS No.: 790263-46-6
M. Wt: 353.34
InChI Key: DJVDZLVOLLYFER-UHFFFAOYSA-N
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Description

2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid is a complex organic compound characterized by the presence of a difluoromethoxy group, a carbamoyl group, and a sulfanyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogenating agents like bromine or chlorinating agents for electrophilic aromatic substitution.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the carbamoyl group.

    Halogenated Derivatives: From electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

In chemistry, 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new pharmaceuticals. Its unique structure could interact with biological targets in novel ways, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its difluoromethoxy group, in particular, could impart unique characteristics to polymers or other materials.

Mechanism of Action

The mechanism by which 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid exerts its effects depends on its interaction with molecular targets. The difluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the carbamoyl and sulfanyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[({[2-(Trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid: Similar structure but with a trifluoromethoxy group.

    2-[({[2-(Methoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid: Similar structure but with a methoxy group.

Uniqueness

The presence of the difluoromethoxy group in 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid imparts unique electronic properties, potentially enhancing its reactivity and binding affinity compared to its analogs. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO4S/c17-16(18)23-12-7-3-2-6-11(12)19-14(20)9-24-13-8-4-1-5-10(13)15(21)22/h1-8,16H,9H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVDZLVOLLYFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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